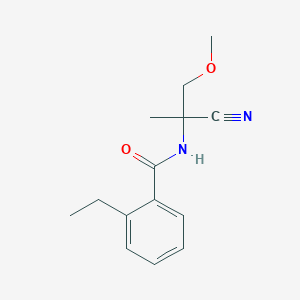
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide, also known as CMEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. This compound binds to the allosteric site of mGluR5 and prevents its activation by glutamate. This leads to a decrease in the downstream signaling pathways and a reduction in the excitatory neurotransmission mediated by mGluR5.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the reward pathway and addiction. This compound has also been shown to reduce the expression of inflammatory cytokines in the brain, which are involved in neuroinflammation and neurodegeneration. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of its signaling pathway. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It has a relatively short half-life, which requires frequent dosing in in vivo experiments. In addition, this compound has some off-target effects on other mGluR subtypes, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide. One direction is to study its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Another direction is to study its role in synaptic plasticity, learning, and memory. Further research is also needed to optimize its pharmacokinetic properties and minimize its off-target effects. Finally, the development of new selective antagonists of mGluR5 with improved properties may provide new opportunities for the study of this receptor subtype.
Métodos De Síntesis
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide can be synthesized using a multi-step process starting from 2-ethylbenzoic acid. The first step involves the conversion of 2-ethylbenzoic acid to its acid chloride using thionyl chloride. The acid chloride is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine in the presence of a base such as triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. This compound has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-11-7-5-6-8-12(11)13(17)16-14(2,9-15)10-18-3/h5-8H,4,10H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPXAMKNEYTXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC(C)(COC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

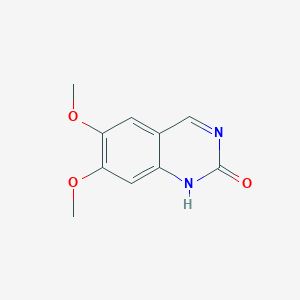

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)

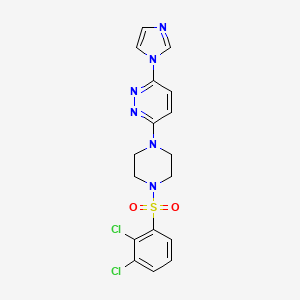
![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2413774.png)
![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)
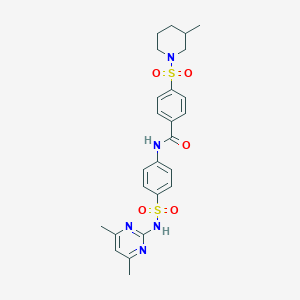
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)
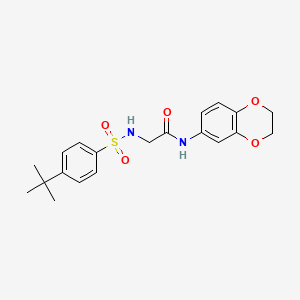
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide](/img/structure/B2413782.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pentyloxy)benzamide](/img/structure/B2413783.png)